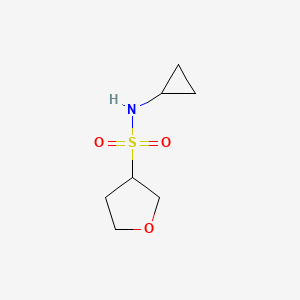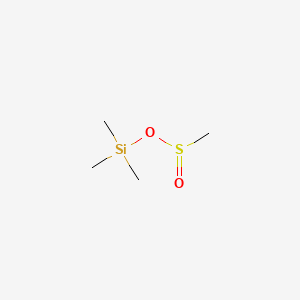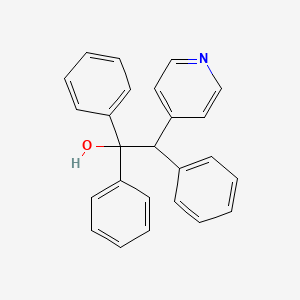![molecular formula C14H16N2O2S B13957371 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline CAS No. 61524-13-8](/img/structure/B13957371.png)
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline is an organic compound with the molecular formula C14H16N2O2S. It is also known by its systematic name, Benzenamine, 4,4’-[sulfonylbis(methylene)]bis-. This compound is characterized by the presence of two amino groups attached to benzene rings, which are connected by a sulfonylmethyl bridge .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline typically involves the reaction of 4-aminobenzyl chloride with sodium sulfite under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by a sulfonylmethyl group. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is heated and stirred continuously to maintain uniformity. After the reaction is complete, the product is purified through crystallization or distillation to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted sulfonyl compounds .
Applications De Recherche Scientifique
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 4-[(4-Aminophenyl)methylsulfonylmethyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways. This interaction is facilitated by the presence of amino groups, which form hydrogen bonds with the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobiphenyl: An amine derivative of biphenyl, used in the production of dyes and rubber antioxidants.
4-Methylsulfonylaniline: A compound with similar structural features, used in the synthesis of pharmaceuticals.
Uniqueness
4-[(4-Aminophenyl)methylsulfonylmethyl]aniline is unique due to its dual amino groups and sulfonylmethyl bridge, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
61524-13-8 |
|---|---|
Formule moléculaire |
C14H16N2O2S |
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
4-[(4-aminophenyl)methylsulfonylmethyl]aniline |
InChI |
InChI=1S/C14H16N2O2S/c15-13-5-1-11(2-6-13)9-19(17,18)10-12-3-7-14(16)8-4-12/h1-8H,9-10,15-16H2 |
Clé InChI |
BNFMAYAXRNXTJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)CC2=CC=C(C=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


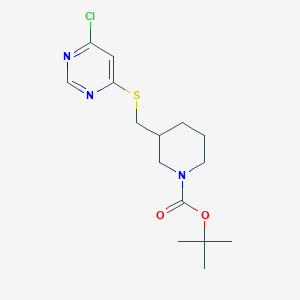
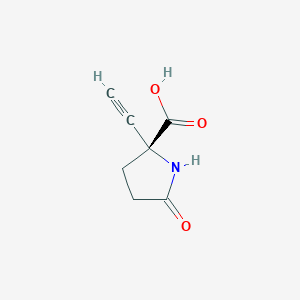



![2-[(Butoxycarbonyl)oxy]propionic acid tetrahydrofuran-2-ylmethyl ester](/img/structure/B13957301.png)

![N-isopropyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B13957310.png)
